molecular formula C18H33N5O9S2 B12775055 9H-Purin-6-amine, 9-cyclohexyl-2-propoxy-, bis(2-hydroxyethanesulfonate) CAS No. 77429-77-7

9H-Purin-6-amine, 9-cyclohexyl-2-propoxy-, bis(2-hydroxyethanesulfonate)

Cat. No.: B12775055
CAS No.: 77429-77-7
M. Wt: 527.6 g/mol
InChI Key: KHYORLCZSUCUMB-UHFFFAOYSA-N
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Description

9H-Purin-6-amine, 9-cyclohexyl-2-propoxy-, bis(2-hydroxyethanesulfonate): is a complex organic compound with significant applications in various scientific fields. It is known for its unique structure, which includes a purine base substituted with cyclohexyl and propoxy groups, and is often used in biochemical and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9H-Purin-6-amine, 9-cyclohexyl-2-propoxy-, bis(2-hydroxyethanesulfonate) typically involves multiple steps, starting with the preparation of the purine base. The cyclohexyl and propoxy groups are introduced through specific substitution reactions. The final step involves the formation of the bis(2-hydroxyethanesulfonate) salt, which is achieved by reacting the intermediate compound with ethanesulfonic acid .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as high-performance liquid chromatography (HPLC) for purification .

Chemical Reactions Analysis

Types of Reactions

9H-Purin-6-amine, 9-cyclohexyl-2-propoxy-, bis(2-hydroxyethanesulfonate) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of substituted purine derivatives .

Scientific Research Applications

9H-Purin-6-amine, 9-cyclohexyl-2-propoxy-, bis(2-hydroxyethanesulfonate) has numerous applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its interactions with various biological molecules, including enzymes and nucleic acids.

    Medicine: Investigated for potential therapeutic applications, particularly in the treatment of certain diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 9H-Purin-6-amine, 9-cyclohexyl-2-propoxy-, bis(2-hydroxyethanesulfonate) involves its interaction with specific molecular targets. It can bind to enzymes and nucleic acids, affecting their function and activity. The pathways involved in its action are complex and depend on the specific biological context .

Comparison with Similar Compounds

Similar Compounds

  • 9H-Purine-2,6-diamine
  • 6-Amino-9H-purin-2-ol
  • 9H-purine, 6-amino-9-(2-cyclohexenyl)-

Uniqueness

What sets 9H-Purin-6-amine, 9-cyclohexyl-2-propoxy-, bis(2-hydroxyethanesulfonate) apart from similar compounds is its unique combination of substituents, which confer specific chemical and biological properties. This makes it particularly valuable in research and industrial applications .

Properties

CAS No.

77429-77-7

Molecular Formula

C18H33N5O9S2

Molecular Weight

527.6 g/mol

IUPAC Name

9-cyclohexyl-2-propoxypurin-6-amine;2-hydroxyethanesulfonic acid

InChI

InChI=1S/C14H21N5O.2C2H6O4S/c1-2-8-20-14-17-12(15)11-13(18-14)19(9-16-11)10-6-4-3-5-7-10;2*3-1-2-7(4,5)6/h9-10H,2-8H2,1H3,(H2,15,17,18);2*3H,1-2H2,(H,4,5,6)

InChI Key

KHYORLCZSUCUMB-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=NC(=C2C(=N1)N(C=N2)C3CCCCC3)N.C(CS(=O)(=O)O)O.C(CS(=O)(=O)O)O

Origin of Product

United States

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